N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
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Description
“N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide” is a chemical compound with the molecular formula C11H11FN4O . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that are widely used in pharmaceuticals and other biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various strategies, including the use of 3-amino-1,2,4-triazole . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide” includes a 1,2,4-triazole ring, a fluorophenyl group, and a propanamide group . The presence of these functional groups contributes to the compound’s unique properties and potential biological activities .
Chemical Reactions Analysis
1,2,4-Triazole derivatives, including “N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide”, are known for their wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide” are determined by its molecular structure. For instance, its molecular weight is 234.230 Da .
Mechanism of Action
Target of Action
N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a derivative of 1,2,4-triazole, a heterocyclic compound that has been found to have significant biological activity Similar 1,2,4-triazole derivatives have been reported to show promising activity against cancer cell lines and as Strigolactone biosynthesis inhibitors .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the biological activity of the targets . In the case of anticancer activity, these compounds may interact with cancer cells, leading to cytotoxic effects .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to inhibit the biosynthesis of strigolactones, plant hormones that play a key role in plant development .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds is known to improve pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines and inhibitory effects on Strigolactone biosynthesis .
Action Environment
It is known that various internal and external factors can influence the activity of similar compounds .
Future Directions
The future directions for research on “N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide” and similar compounds could involve further exploration of their potential biological activities and the development of more efficient synthesis methods . This could lead to the discovery of new drug candidates with high effectiveness and selectivity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-9(6-17-8-14-7-15-17)12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDYVRVQNNFMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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